5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine is a chemical compound with the molecular formula C14H14FN5O2. It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological activities. Pyrimidine derivatives are commonly used in therapeutic disciplines due to their structural diversity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine involves several steps. One common method includes the activation of 2-Bromo-4-fluoro-6-nitrotoluene under Miyaura borylation reaction conditions. This involves the cross-coupling of bis(pinacolato)diboron with aryl halides and vinyl halides using BISPIN, Pd(dppf)Cl2·DCM, KOAc, and dioxane at 100°C for 3.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine: A scaffold used in the preparation of potent deoxycytidine kinase inhibitors.
Uniqueness
5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a nitrophenyl group on the pyrimidine ring makes it a valuable compound for various research applications .
Properties
CAS No. |
1928707-64-5 |
---|---|
Molecular Formula |
C14H14FN5O2 |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
5-fluoro-2-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H14FN5O2/c15-11-9-16-14(17-10-11)19-7-5-18(6-8-19)12-1-3-13(4-2-12)20(21)22/h1-4,9-10H,5-8H2 |
InChI Key |
MTKHIUAHCDKGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.